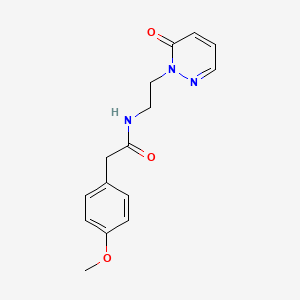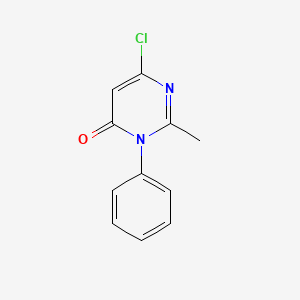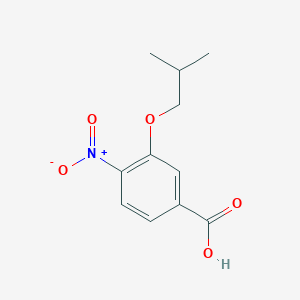
3-Isobutoxy-4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isobutoxy-4-nitrobenzoic acid is a chemical compound with the molecular formula C11H13NO5 . It has a molecular weight of 239.23 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 3-Isobutoxy-4-nitrobenzoic acid is1S/C11H13NO5/c1-7(2)6-17-10-5-8(11(13)14)3-4-9(10)12(15)16/h3-5,7H,6H2,1-2H3,(H,13,14) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
3-Isobutoxy-4-nitrobenzoic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 239.23 . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Crystal Structures and Physico-chemical Properties
Studies have explored the synthesis and crystal structures of various nitrobenzoic acid complexes. For instance, Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid have been synthesized, with their structures determined through X-ray crystallography. These compounds exhibit unique bonding features and physical properties, such as thermal stability and magnetic properties, which can be used to account for their anticonvulsant activities (D'angelo et al., 2008).
Luminescence and Quantum Yield
Luminescent lanthanide ion-based coordination polymers have been developed using nitrobenzoic acid ligands. These complexes, characterized by X-ray crystallography and luminescence spectroscopy, demonstrate luminescent properties in solids. For example, Eu(III) and Tb(III) complexes with nitrobenzoic acid exhibit weak luminescence and have quantum yields around 1-3% for Eu(III)- and Tb(III)-containing methanolic solutions (de Bettencourt-Dias & Viswanathan, 2006).
Synthesis of Derivatives and Industrial Applications
The synthesis of derivatives like 3-aminobenzoic acid from nitrobenzoic acid derivatives has been reported. These derivatives are significant in organic chemistry and are used as intermediates for medicine and dye production. For instance, 3-aminobenzoic acid is a crucial raw material for creating pressure-sensitive replication materials and in the synthesis of anti-inflammatory analgesic drugs (Yin Qun, 2010).
Solubility and Thermodynamic Modeling
The solubility and thermodynamic properties of 3-methyl-4-nitrobenzoic acid in various solvents have been studied. These studies are essential for understanding the dissolution process and optimizing the purification of nitrobenzoic acid derivatives. The research demonstrates that the dissolution process of such compounds is spontaneous and endothermic, and their solubility increases with temperature (Wu et al., 2016).
Corrosion Inhibition
3-Nitrobenzoic acid has been investigated for its effectiveness in inhibiting the corrosion of metals like mild steel and aluminum in acidic environments. Theoretical and experimental studies, including weight loss and polarization techniques, indicate that 3-nitrobenzoic acid forms a protective layer on metal surfaces, preventing corrosion (Eddy et al., 2018).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
Nitrobenzoic acid derivatives have been studied as inhibitors of the androgen receptor (ar) and coactivator proteins interaction . This interaction plays a critical role in AR-mediated prostate cancer cell growth .
Mode of Action
Nitro compounds, in general, are known to undergo a series of reactions involving the reduction of the nitro group . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, having a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence the compound’s interaction with its targets.
Biochemical Pathways
Nitrobenzoic acid derivatives have been shown to inhibit the ar–coactivator interaction and ar transactivation . This suggests that the compound may affect the AR-mediated signaling pathway, which is crucial for prostate cancer cell growth .
Pharmacokinetics
The polar character of the nitro group can influence the compound’s pharmacokinetic properties, including its solubility and bioavailability .
Result of Action
Nitrobenzoic acid derivatives have been shown to exhibit antiproliferative activity on prostate cancer cells by inhibiting the ar–coactivator interaction and ar transactivation .
Propiedades
IUPAC Name |
3-(2-methylpropoxy)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-7(2)6-17-10-5-8(11(13)14)3-4-9(10)12(15)16/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVWCLJLGYDWJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2365591.png)
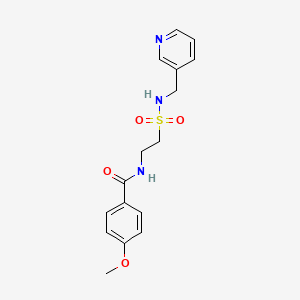

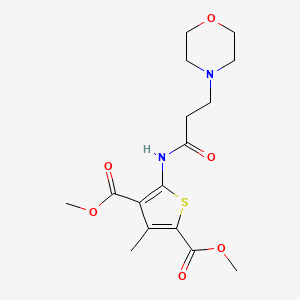
![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2365600.png)

![2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2365602.png)
![(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B2365604.png)
![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2365607.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2365611.png)

